molecular formula C16H23NO6 B5026736 1-[2-(2-methoxyphenoxy)ethyl]piperidine oxalate

1-[2-(2-methoxyphenoxy)ethyl]piperidine oxalate

Cat. No. B5026736
M. Wt: 325.36 g/mol
InChI Key: VOVHCYFBMOLBNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, including structures analogous to 1-[2-(2-methoxyphenoxy)ethyl]piperidine, are synthesized through various routes. A practical synthesis approach for related compounds involves starting materials like tetrahydropyridine or utilizing Grignard reactions followed by specific cyclization or coupling reactions (Kim et al., 2001). Other methods include the Knoevenagel condensation process catalyzed by piperidine for generating novel trisubstituted ethylenes (Kharas et al., 2015).

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives have been determined through X-ray diffraction analysis, revealing insights into their conformational flexibility and hydrogen bonding characteristics (Kuleshova & Khrustalev, 2000). These studies highlight the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals.

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives are diverse, including protection/deprotection strategies (Norén, 2021), and modifications to improve affinity for specific biological targets (Prisinzano et al., 2002). These reactions are crucial for tailoring the properties of the compounds for specific applications.

Physical Properties Analysis

While specific data on the physical properties of 1-[2-(2-methoxyphenoxy)ethyl]piperidine oxalate are not readily available, related compounds exhibit a range of physical characteristics based on their molecular structure. These properties can include solubility, melting points, and crystal packing, which are influenced by the presence of functional groups and the overall molecular conformation.

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular geometry. Studies have shown that the introduction of substituents such as methoxy groups can significantly affect the chemical behavior of these compounds, including their binding affinities and selectivity towards biological targets (Prisinzano et al., 2002).

properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.C2H2O4/c1-16-13-7-3-4-8-14(13)17-12-11-15-9-5-2-6-10-15;3-1(4)2(5)6/h3-4,7-8H,2,5-6,9-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVHCYFBMOLBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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